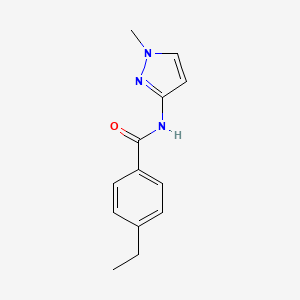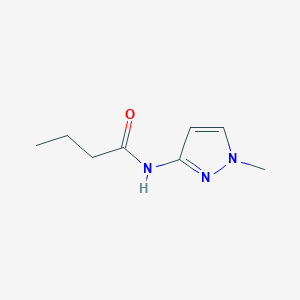
N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as CAY10505, is a chemical compound that has garnered significant attention in scientific research. This compound belongs to the pyrazole family and has shown potential in various fields of research, including neuroscience, cancer research, and inflammation studies.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways. In neuronal cells, N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the activation of caspase-3 and reduce the production of ROS by activating the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase-8 pathway. In inflammation studies, N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In neuronal cells, this compound has been shown to protect against glutamate-induced excitotoxicity by reducing the production of ROS and inhibiting the activation of caspase-3. In cancer cells, N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to induce apoptosis by activating the caspase-8 pathway. In inflammation studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by blocking the activation of NF-κB and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has shown potential in various fields of scientific research, including neuroscience, cancer research, and inflammation studies. However, there are also limitations to using this compound in lab experiments. It has not been extensively studied in vivo, and its toxicity profile is not well understood. Therefore, further studies are needed to fully understand the potential advantages and limitations of using N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide. In neuroscience, further studies are needed to understand the neuroprotective effects of this compound in vivo and to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, further studies are needed to determine the efficacy of N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide as an anti-cancer agent in vivo and to identify the signaling pathways involved in its anti-tumor effects. In inflammation studies, further studies are needed to determine the potential of this compound as an anti-inflammatory agent in vivo and to identify the molecular mechanisms underlying its anti-inflammatory effects.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide is a chemical compound that has shown potential in various fields of scientific research. It has been studied for its potential as a neuroprotective agent, anti-cancer agent, and anti-inflammatory agent. The synthesis method of this compound involves the reaction of 2-methoxy-5-methylbenzaldehyde with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC and NHS. The mechanism of action of this compound is not fully understood, but it has been suggested to modulate various signaling pathways. N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments, including its stability and potential in various fields of research. However, further studies are needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide involves the reaction of 2-methoxy-5-methylbenzaldehyde with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is carried out at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography to obtain N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has shown potential in various fields of scientific research. In neuroscience, this compound has been studied for its potential as a neuroprotective agent. It has been shown to protect against glutamate-induced excitotoxicity in neuronal cells by inhibiting the activation of caspase-3 and reducing the production of reactive oxygen species (ROS). In cancer research, N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells by activating the caspase-8 pathway. In inflammation studies, this compound has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9-6-7-13(20-5)12(8-9)16-15(19)14-10(2)17-18(4)11(14)3/h6-8H,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYNGRIZZKNULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)



![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)


![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)



![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)